Enantiomeric Purity: (R)-Isomer Requirement in KRAS G12C Inhibitor Synthesis
The (R)-enantiomer is explicitly required for the construction of benzoisothiazole-based KRAS G12C inhibitors described in patent WO-2018119183-A3 [1]. The corresponding (S)-enantiomer or racemic mixture would generate diastereomeric products, potentially compromising target binding. While direct comparative potency data are not publicly available for the isolated building block, the patent's focus on single-enantiomer intermediates underscores the necessity of stereochemical fidelity.
| Evidence Dimension | Stereochemical configuration requirement |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1217444-26-2) |
| Comparator Or Baseline | (S)-enantiomer or racemic 3-isopropylpiperazine derivative |
| Quantified Difference | Not directly quantified; inferred from stereospecific drug-target interaction requirements |
| Conditions | KRAS G12C inhibitor synthetic pathway per WO-2018119183-A3 |
Why This Matters
Procurement of the correct enantiomer avoids diastereomer formation and costly chiral separation steps, directly impacting synthetic yield and purity of advanced pharmaceutical intermediates.
- [1] WO-2018119183-A3. Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as KRAS G12C inhibitors. Assignee: AMGEN INC. Priority date: 2016-12-22. View Source
